molecular formula C15H18N4O4 B1337369 Tyr-His CAS No. 3788-44-1

Tyr-His

Cat. No. B1337369
CAS RN: 3788-44-1
M. Wt: 318.33 g/mol
InChI Key: ZQOOYCZQENFIMC-STQMWFEESA-N
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Description

The Tyr-His motif, a covalently linked histidine-tyrosine pair, is a significant structural feature in various proteins, including the cytochrome c oxidase (CcO). This motif is known for its role in electron transfer processes and radical formation, which are essential in enzymatic reactions and redox biology .

Synthesis Analysis

The synthesis of Tyr-His linked structures can be complex and is often studied within the context of larger biomolecules. For instance, the synthesis of tyroscherin, which includes a tyrosine residue, involves a cross metathesis reaction that allows for the generation of various diastereomers, indicating the intricate nature of synthesizing tyrosine-containing compounds . Additionally, the synthesis of polypeptides like poly(Tyr-Ala-Glu) involves multiple steps, including polymerization and protective group removal, highlighting the challenges in synthesizing sequences that include tyrosine .

Molecular Structure Analysis

The molecular structure of the Tyr-His motif has been extensively studied using ab initio methods, revealing insights into the energetics and structural flexibility of the cross-linked residues. The formation of a His-Tyr radical is influenced by the protonation state of the imino N site on the His residue, which affects the ionization potential and proton dissociation energy. This suggests that the molecular structure of Tyr-His is sensitive to its environment and can exhibit different properties based on the presence of substituents and charges .

Chemical Reactions Analysis

The chemical reactivity of the Tyr-His motif is exemplified by the formation of tyrosyl radicals during enzymatic reactions. In prostaglandin H synthase, a tyrosyl radical is formed during the peroxidase reaction, which is a critical step in the enzyme's mechanism. This radical formation is transient and has been studied using EPR spectroscopy, demonstrating the dynamic nature of tyrosine in biochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrosine-containing structures are influenced by their environment and the presence of other functional groups. For example, the polypeptide poly(Tyr-Ala-Glu) exhibits solubility changes based on pH and ionic strength, and its structure transitions between an alpha-helix and a random coil depending on these conditions. This indicates that tyrosine's properties are highly context-dependent . Additionally, the synthesis of tyrosine polyoxometalate nanotubes demonstrates the versatility of tyrosine in forming hybrid organic-inorganic materials with unique electrochemical properties .

Scientific Research Applications

Cognitive Enhancement

Tyrosine (TYR) supplementation has been shown to enhance cognitive flexibility and improve facets of cognitive control in situations with high cognitive demands. This is attributed to its ability to increase dopamine levels in the brain. Studies indicate that TYR promotes cognitive flexibility, particularly in proactive vs. reactive control during task-switching performance, suggesting its potential role in enhancing cognitive functions (Steenbergen, Sellaro, Hommel, & Colzato, 2015).

Physical Performance in Stressful Conditions

Investigations into the effects of TYR ingestion on cognitive and physical performance under stress reveal mixed outcomes. While TYR is known to improve aspects of cognitive function during acute stress, its impact on physical performance, particularly in stressful environments like high heat, is less conclusive. Studies exploring the optimal dosage relative to blood values and its effects during military-based protocols in heat did not find significant benefits of TYR on cognitive function or physical performance (Coull, Chrismas, Watson, Horsfall, & Taylor, 2016).

Hepatorenal Tyrosinaemia (Tyr 1)

Research on hepatorenal tyrosinaemia, a rare inborn error of tyrosine metabolism, shows the necessity of early treatment with NTBC and diet to prevent complications like liver failure and renal disease. This emphasizes the importance of TYR in metabolic control and highlights its clinical implications in managing Tyr 1 (Mayorandan, Meyer, Gokçay, et al., 2014).

Modulating Effects Based on Individual Differences

Studies suggest that TYR's effects on cognitive control in healthy humans may depend on individual differences related to dopamine function. TYR is considered not just as an enhancer of healthy cognitive functioning but also as a means to reduce the negative side-effects of dopamine-related pathologies. Individual differences in response to TYR supplementation could be due to variations in DA function (Jongkees, Hommel, & Colzato, 2014).

Influence on Cognitive Performance During Cold Exposure

TYR supplementation was found to mitigate working memory deficits during cold exposure. In a study involving volunteers subjected to cold conditions, TYR intake led to improved cognitive performance, indicating its potential role in enhancing cognition under environmental stress (Mahoney, Castellani, Kramer, Young, & Lieberman, 2007).

Health Effects of Dietary Oxidized Tyrosine

Research on the long-term health effects of dietary oxidized tyrosine in mice revealed significant changes in systemic metabolic processes, indicating potential risks associated with the consumption of oxidized TYR products. These findings highlight the importance of reducing the generation of oxidized protein products in the food system (Yang, Zhang, Yan, et al., 2017).

Safety And Hazards

As with any chemical compound, handling Tyr-His requires precautions. Safety data sheets provide information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The study of Tyr-His is a rapidly evolving field with many potential future directions. For instance, the roles of Tyr-His in molecular interactions are being explored, and its unique properties are being leveraged for various applications in biochemistry and medicine .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOOYCZQENFIMC-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427229
Record name L-Histidine, L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-His

CAS RN

3788-44-1
Record name L-Histidine, L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,100
Citations
MA Ehudin, L Senft, A Franke… - Journal of the …, 2019 - ACS Publications
… proposed to be a key intermediate in the Tyr-His cofactor biogenesis. Newly synthesized iron(III) … behind the PTM (ie, biogenesis) leading to the key covalent Tyr-His cross-link in CcO. …
Number of citations: 21 pubs.acs.org
JD Megiatto Jr, DD Méndez-Hernández… - Nature Chemistry, 2014 - nature.com
… Here, we show that an artificial reaction centre that features a benzimidazole–phenol model of the Tyr–His pair mimics both the short-internal hydrogen bond in photosystem II and, …
Number of citations: 147 www.nature.com
MT Huynh, SJ Mora, M Villalba… - ACS central …, 2017 - ACS Publications
Nature employs a Tyr Z -His pair as a redox relay that couples proton transfer to the redox process between P680 and the water oxidizing catalyst in photosystem II. Artificial redox relays …
Number of citations: 82 pubs.acs.org
G Chararalambidis, S Das, A Trapali… - Angewandte Chemie …, 2018 - Wiley Online Library
We investigate a biomimetic model of a Tyr Z /His 190 pair, a hydrogen‐bonded phenol/imidazole covalently attached to a porphyrin sensitizer. Laser flash photolysis in the presence of …
Number of citations: 16 onlinelibrary.wiley.com
AT Dent, M Brimberry, T Albert, WN Lanzilotta… - Biochemistry, 2021 - ACS Publications
… the Tyr-His … Tyr-His motif that couples conformational rearrangement on protein–protein interaction to controlled heme release. As such, the unique properties of the conserved Tyr-His …
Number of citations: 6 pubs.acs.org
RM Schmidt, DL Jue, MAM Ali… - American Journal of …, 1976 - academic.oup.com
A hemoglobin mutant with the mobility of hemoglobin (Hb) A on alkaline cellulose acetate or starch gel electrophoresis and mobility between Hb A and Hb S on citrate agar …
Number of citations: 8 academic.oup.com
JL Oliveira, K Swanson, P Wendt, TD Caughey… - …, 2010 - Taylor & Francis
A new β hemoglobin (Hb) variant, Hb Cambridge-MA [β144(HC1)β146(HC3)Lys-Tyr-His→0 (AAG>TAG) (HGVS: HBB c.433 A>T] is described. The variant was characterized by high …
Number of citations: 11 www.tandfonline.com
X Liu, Y Yu, C Hu, W Zhang, Y Lu… - Angewandte Chemie …, 2012 - Wiley Online Library
… (Tyr–His cross-link, Figure 1 A), which was first revealed by a high-resolution X-ray structure 3a and then confirmed by biochemical and biophysical studies. Importantly, the Tyr–His …
Number of citations: 108 onlinelibrary.wiley.com
PV Natashin, LP Burakova, MI Kovaleva… - International Journal of …, 2023 - mdpi.com
… functional role of each amino acid residue forming the Tyr-His-Trp triad near the N1-atom of … The key residue of the Tyr-His-Trp triad is His since, in fact, along with the water molecule, it …
Number of citations: 2 www.mdpi.com
H Wajcman, J Kister, M Marden, A Lahary… - … et Biophysica Acta (BBA …, 1992 - Elsevier
… We report a new variant, Hb Rouen (a140 (HC2) Tyr ~ His) in which the structure of the a-chain Cterminus is altered. Relative to Hb A, Hb Rouen has a higher affinity for oxygen and the …
Number of citations: 12 www.sciencedirect.com

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